3-(Methoxymethoxy)-4-methylbenzoic acid
Description
3-(Methoxymethoxy)-4-methylbenzoic acid (CAS: 913392-49-1, molecular weight: 196.20 g/mol) is a substituted benzoic acid derivative featuring a methoxymethoxy (-OCH2OCH3) group at the meta position and a methyl (-CH3) group at the para position of the aromatic ring (Figure 1). This compound is primarily used in pharmaceutical and chemical research as a synthetic intermediate or reference standard . Its structural complexity and functional group arrangement make it a subject of interest in studies involving structure-activity relationships (SAR) and chemical reactivity.
Properties
IUPAC Name |
3-(methoxymethoxy)-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7-3-4-8(10(11)12)5-9(7)14-6-13-2/h3-5H,6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFGWABDATZLGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)-4-methylbenzoic acid typically involves the protection of the hydroxyl group of 4-methylbenzoic acid followed by methoxymethylation. One common method includes the reaction of 4-methylbenzoic acid with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(Methoxymethoxy)-4-carboxybenzoic acid.
Reduction: 3-(Methoxymethoxy)-4-methylbenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethoxy)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxymethoxy group can enhance the compound’s solubility and bioavailability, making it more effective in certain applications.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs of 3-(Methoxymethoxy)-4-methylbenzoic acid, highlighting differences in substituent positions and functional groups:
Key Observations :
- Positional Isomerism : The target compound’s methoxymethoxy group at the meta position distinguishes it from analogs like 4-(methoxymethoxy)benzoic acid (para-substituted) .
- Functional Group Effects: The methoxymethoxy group (-OCH2OCH3) introduces steric bulk and altered electronic effects compared to simpler substituents like methyl or methoxy groups.
- Bioactivity Relevance : 4-Methylbenzoic acid (CAS 99-04-7), a simpler analog, exhibits antimicrobial and antioxidant properties , but the methoxymethoxy group in the target compound may modulate these activities.
Physicochemical Properties
Evidence from toxicodynamic studies (Table 1 in ) indicates that substituent position and lipophilicity significantly influence bioavailability and toxicity:
- LogPow Values : 3-Methoxy-4-methylbenzoic acid (logPow ~1.5) is less lipophilic than the target compound (estimated logPow ~2.0 due to the methoxymethoxy group), suggesting differences in membrane permeability.
- Acidity : The carboxylic acid group (pKa ~4.2) remains a common feature, but electron-withdrawing groups (e.g., nitro in 3-Methoxy-4-nitrobenzoic acid) lower the pKa, enhancing solubility in basic media .
Biological Activity
3-(Methoxymethoxy)-4-methylbenzoic acid, with the molecular formula C10H12O4, is an organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C10H12O4
- CAS Number: 913392-49-1
The synthesis of this compound typically involves the protection of the hydroxyl group of 4-methylbenzoic acid followed by methoxymethylation. One common synthetic route includes the reaction of 4-methylbenzoic acid with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate, often in dimethylformamide (DMF) under elevated temperatures.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the methoxymethoxy group enhances the compound's solubility and bioavailability, potentially increasing its effectiveness in therapeutic applications.
Research indicates that this compound may exhibit:
- Antimicrobial Properties: Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
- Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory pathways, although specific mechanisms remain under exploration .
Antimicrobial Activity
A study focusing on substituted benzoic acid derivatives found that compounds similar to this compound showed significant inhibitory activity against Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR), a target for tuberculosis treatment. The best-performing derivatives had IC50 values as low as 7 μM, indicating strong potential for development as anti-TB agents .
In Vitro Studies
In vitro assays have been conducted to evaluate the anti-inflammatory effects of this compound. For example, compounds with similar structures have demonstrated inhibition of lipoxygenase (LOX) activity, which is crucial in inflammatory processes. These studies employed standard protocols where absorbance changes were measured spectrophotometrically to determine inhibitory percentages compared to controls .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 4-Methylbenzoic Acid | Lacks methoxymethoxy group; lower solubility | Less effective in biological applications |
| 3-Methoxy-4-methylbenzoic Acid | Contains a methoxy group; different reactivity | Varies in antimicrobial properties |
| This compound | Enhanced solubility and potential bioavailability | Promising anti-inflammatory and antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
